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Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807

An In-depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol

This document serves as a comprehensive technical guide on 7-Bromobenzo[d]thiazole-2-
thiol, a heterocyclic compound of substantial interest to the scientific community, particularly in
the fields of medicinal chemistry and materials science. Tailored for researchers, scientists, and
drug development professionals, this guide elucidates the core physicochemical properties,
synthesis, reactivity, and analytical methodologies pertinent to this molecule. The narrative is
built upon a foundation of scientific integrity, blending technical data with field-proven insights to
facilitate advanced research and development.

Strategic Importance in Modern Chemistry

7-Bromobenzo[d]thiazole-2-thiol is a member of the benzothiazole family, a class of
compounds renowned for its privileged structure in drug discovery. The benzothiazole core is a
bicyclic system where a benzene ring is fused to a thiazole ring. This scaffold is present in
numerous compounds exhibiting a wide array of biological activities, including antimicrobial,
anticonvulsant, and anticancer properties.[1][2] The strategic placement of a bromine atom at
the 7-position and a thiol group at the 2-position endows 7-Bromobenzo[d]thiazole-2-thiol
with distinct electronic properties and multiple reactive handles. This makes it an exceptionally
versatile building block for synthesizing complex molecules and probing biological systems,
particularly in the development of novel therapeutic agents.[3][4]

Core Physicochemical Profile
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A fundamental understanding of a molecule's physicochemical properties is the bedrock of its

application in any research endeavor. These parameters govern its solubility, stability,

membrane permeability, and reactivity, thereby influencing experimental design from synthesis

to biological screening.

Structural and Molecular Data

The essential identification and structural details of 7-Bromobenzo[d]thiazole-2-thiol are
summarized below. This information is critical for accurate documentation, database searches,

and theoretical modeling.

Property Value Source(s)
7-bromo-1,3-benzothiazole-2-
IUPAC Name _ [5]
thiol
CAS Number 908355-83-9 (5116171
Molecular Formula C7H4BrNS:2 [5][6]
Molecular Weight 246.14 g/mol [51[6]

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=S)
N2

[5]

InChlKey

YMKOWNRHWXMBKS-
UHFFFAOYSA-N

[5]

Physical and Computed Properties

The physical state, solubility, and key computed properties provide practical insights for

handling, formulation, and predicting the behavior of the compound.
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Property Value Source(s)
Appearance Solid [8]
Melting Point 207 °C [8]
Polar Surface Area 69.42 A2 [5]
pKa (Predicted) 9.22 £0.20 [5]
ACD/LogP (Predicted) 3.22 [5]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of 7-Bromobenzo[d]thiazole-2-thiol are
central to its utility as a chemical intermediate.

Rationale of a Plausible Synthetic Pathway

The construction of the benzothiazole-2-thiol core is classically achieved via the reaction of an
appropriately substituted 2-aminothiophenol with carbon disulfide (CSz). This choice of
reactants is mechanistically sound and efficient. The amino group of the thiophenol acts as a
nucleophile, attacking the electrophilic carbon of CSz, which serves as a C1 synthon. This is
followed by an intramolecular cyclization driven by the proximity of the thiol group, which
attacks the intermediate dithiocarbamate to form the stable heterocyclic ring system.
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Caption: Plausible synthesis of 7-Bromobenzo[d]thiazole-2-thiol.

A Hub of Chemical Reactivity
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The molecule's structure presents three primary sites for chemical modification, making it a
powerful scaffold in combinatorial chemistry and targeted synthesis. The interplay between
these functional groups allows for a diverse range of transformations.

e The Thiol Group (at C2): The thiol group is the most prominent reactive site. It can exist in
tautomeric equilibrium with its thione form. The acidic proton can be easily removed by a
base, generating a potent thiolate nucleophile. This enables a host of reactions such as S-
alkylation and S-acylation, which are fundamental for attaching side chains in drug design.[3]

e The Bromine Atom (at C7): The bromine atom on the aromatic ring is a key functional handle
for modern cross-coupling reactions. Catalytic systems, particularly those based on
palladium, can facilitate Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the
introduction of aryl, alkyl, or alkynyl groups, profoundly altering the molecule's steric and
electronic properties.

e The Benzothiazole Nucleus: The aromatic ring itself can undergo electrophilic aromatic
substitution, although the existing substituents will direct the position of new incoming

groups.
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Caption: Key reactive centers of 7-Bromobenzo[d]thiazole-2-thiol.
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Analytical Characterization: A Self-Validating
System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability
of a compound. A multi-technique approach provides a self-validating system where data from
orthogonal methods corroborates the findings.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information on the electronic environment of the protons. The aromatic
region will display characteristic splitting patterns for the three protons on the brominated
ring. The thiol proton (or N-H proton in the thione tautomer) often appears as a broad
singlet.[8]

o 18C NMR: Confirms the carbon skeleton of the molecule. The spectrum will show seven
distinct signals for the aromatic and thiazole carbons, including a characteristic signal for
the C=S carbon at a downfield chemical shift.[3]

e Mass Spectrometry (MS): This technique is indispensable for confirming the molecular
weight. For 7-Bromobenzo[d]thiazole-2-thiol, the presence of bromine (with its two major
isotopes, 7°Br and 81Br, in a ~1:1 ratio) will result in a distinctive isotopic pattern for the
molecular ion peak (M and M+2) with nearly equal intensities, providing unambiguous
confirmation of bromine incorporation.

e High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing
purity. A reversed-phase method allows for the separation of the target compound from
starting materials, by-products, and other impurities. The percentage purity is determined by
the relative area of the product peak.

Field-Proven Experimental Protocol

The following protocol outlines a standard workflow for verifying the purity of a synthesized or
purchased batch of 7-Bromobenzo[d]thiazole-2-thiol. The choice of a C18 column and a
gradient elution is a robust starting point for many aromatic compounds.

Purity Verification by Reversed-Phase HPLC
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System Preparation: Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5
pum) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid / 10%
Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min. The inclusion of formic acid
is crucial as it sharpens peaks by ensuring acidic analytes remain in a single protonation
state.

Sample Preparation: Prepare a stock solution of 7-Bromobenzo[d]thiazole-2-thiol at
approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol. Ensure
complete dissolution, using sonication if necessary. Prepare a working solution by diluting
the stock to ~50-100 pg/mL with the mobile phase.

Injection and Elution: Inject 5-10 pL of the working solution. Run a linear gradient to increase
the organic component (acetonitrile) to 95% over 15-20 minutes. This gradient ensures that
both polar and non-polar impurities are effectively eluted and resolved.

Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as
254 nm or 280 nm where aromatic and heterocyclic systems exhibit strong absorbance.

Data Analysis: Integrate all detected peaks. The purity is calculated as the area of the main
product peak as a percentage of the total peak area in the chromatogram. A purity level of
>95% is generally required for subsequent applications in drug discovery.
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Caption: Step-by-step workflow for HPLC purity analysis.

Safety and Handling
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As with any laboratory chemical, 7-Bromobenzo[d]thiazole-2-thiol must be handled with care.
All manipulations should be performed in a well-ventilated fume hood. Standard personal
protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant
gloves, is mandatory. Users should consult the material safety data sheet (MSDS) provided by
the supplier for comprehensive hazard and handling information.

Concluding Remarks

7-Bromobenzo[d]thiazole-2-thiol stands out as a high-value scaffold for chemical innovation.
Its defined physicochemical properties, coupled with its versatile reactivity, provide a robust
platform for the design and synthesis of novel molecules with significant potential in drug
development and materials science. The analytical and experimental frameworks detailed in
this guide offer a reliable foundation for researchers to confidently incorporate this compound
into their workflows, paving the way for future discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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